3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one
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Overview
Description
3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one typically involves the condensation of a pyrazole derivative with a pyrimidine derivative. One common method involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
3-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one is unique due to its specific structure and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolopyrimidine scaffold and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and exhibit similar biological activities.
Properties
CAS No. |
62141-15-5 |
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Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)butan-2-one |
InChI |
InChI=1S/C15H14N4O/c1-10(11(2)20)14-13-8-18-19(15(13)17-9-16-14)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
HTJPWIKUSWTAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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